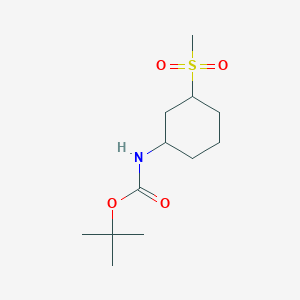
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in material science. Benzamide derivatives are often synthesized through acylation reactions and can exhibit unique physical and chemical properties, as well as biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 2-hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst, indicating that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray single crystal diffraction, as demonstrated in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For instance, the compound with a 3,5-dinitrophenyl group among the N-(cyano(naphthalen-1-yl)methyl)benzamide series exhibited a color transition in response to fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that the compound of interest may also undergo specific chemical reactions that can be exploited for sensing or other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their solid-state properties, can be studied using techniques like X-ray crystallography, UV-Vis absorption, and NMR analyses . The antioxidant properties of these compounds can be assessed using assays like the DPPH free radical scavenging test . Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecule .
Aplicaciones Científicas De Investigación
Antineoplastic and Antimonoamineoxidase Properties
Research indicates that derivatives related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and studied for their antineoplastic and antimonoamineoxidase properties. For instance, new benzo[H]quinazoline derivatives exhibit promising antineoplastic and antimonoamineoxidase activities, highlighting their potential in cancer treatment and for managing psychological disorders related to monoamine oxidase enzyme activity (Markosyan et al., 2010).
Colorimetric Sensing of Fluoride Anions
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and found to show significant colorimetric sensing capabilities for fluoride anions. This application is crucial for environmental monitoring and health, as fluoride levels in water supplies and environments are critical data points for public health initiatives (Younes et al., 2020).
Cardiovascular Agent Research
Derivatives of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized as part of the search for novel cardiovascular agents. These compounds have been tested for vasodilating activity and β-blocking activity, indicating their potential utility in treating cardiovascular diseases (Miyake et al., 1983).
Opioid Receptor Affinity
Studies have also explored the structure-activity relationship of opioid ligands based on the (tetrahydronaphthalen-2-yl)methyl moiety with N-phenyl-N-(piperidin-2-yl)propionamide derivatives. These compounds have shown moderate to good binding affinities towards the μ opioid receptor, suggesting potential applications in pain management and neurological research (Deekonda et al., 2016).
Development of PET Radiotracers
Hybrid structures between PB28 and RHM-1 have been designed for their high affinity at σ2 receptors, indicating their utility in developing PET tracers for tumor diagnosis. This application is critical for advancing cancer diagnostics and the therapeutic targeting of tumors, especially in cases where tumors overexpress certain proteins (Abate et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)16-8-4-3-7-15(16)17(24)23-12-18(25)10-9-13-5-1-2-6-14(13)11-18/h1-8,25H,9-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGZADXRVBVJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)
![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)
![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)
![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)
![N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2553103.png)

![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)

![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)